molecular formula C8H9NO4 B1607156 3-Methoxy-2-methyl-6-nitrophenol CAS No. 38226-14-1

3-Methoxy-2-methyl-6-nitrophenol

Cat. No.: B1607156
CAS No.: 38226-14-1
M. Wt: 183.16 g/mol
InChI Key: HALLABQGZZNRKU-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-6-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-6-nitrophenol typically involves multiple steps. One common method starts with 2-methyl-6-nitrophenol, which undergoes a series of reactions to introduce the methoxy group. The process may involve:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy and nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

3-Methoxy-2-methyl-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-6-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-methyl-6-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. The presence of both methoxy and nitro groups on the phenol ring allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

3-methoxy-2-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALLABQGZZNRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303139
Record name 3-methoxy-2-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38226-14-1
Record name NSC156934
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156934
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxy-2-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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